Product packaging for 1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE(Cat. No.:CAS No. 812690-40-7)

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE

Cat. No.: B1439206
CAS No.: 812690-40-7
M. Wt: 268.39 g/mol
InChI Key: NNZQFZSKWUWNIS-UHFFFAOYSA-N
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Description

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28N2O2 B1439206 1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE CAS No. 812690-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-8-13(9-11-17)16-12-6-4-5-7-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZQFZSKWUWNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656256
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812690-40-7
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Role in Complex Molecule Construction

1-BOC-4-cyclopentylamino-piperidine serves as a crucial starting material in the synthesis of intricate molecular architectures. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen allows for controlled reactivity, enabling chemists to selectively perform reactions at other sites of the molecule. The secondary amine functionality is a key reactive handle for introducing further complexity.

A notable example of its application is in the synthesis of potent and selective opioid receptor-like 1 (ORL-1) antagonists. The ORL-1 receptor, a G-protein coupled receptor, is a target for the development of therapeutics for various conditions, including pain and anxiety. nih.govdntb.gov.ua In the synthesis of these antagonists, this compound is typically prepared via reductive amination of 4-amino-1-Boc-piperidine with cyclopentanone. This intermediate then undergoes further chemical transformations, such as N-alkylation or acylation, to build the final complex antagonist molecule. The cyclopentyl group in this context is often crucial for achieving the desired lipophilicity and, consequently, the pharmacological activity of the final compound.

The synthesis of these complex molecules often involves multi-step reaction sequences where the piperidine core provided by this compound is a central scaffold upon which the rest of the molecule is constructed.

Derivatization Strategies for Medicinal Chemistry Scaffolds

N-Alkylation and N-Acylation

Common derivatization strategies involve the N-alkylation or N-acylation of the secondary amine. These reactions introduce a wide variety of substituents, which can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. For instance, in the development of ORL-1 antagonists, different alkyl and aryl groups have been introduced via these methods to probe the binding pocket of the receptor and enhance potency. nih.gov

Building Block for Diverse Heterocyclic Systems

Beyond simple N-functionalization, the deprotected 4-cyclopentylamino-piperidine can be incorporated into more complex heterocyclic systems. This allows for the creation of diverse chemical scaffolds with the potential to interact with a range of biological targets. The piperidine (B6355638) ring itself is a common motif in many approved drugs, and its combination with the cyclopentylamino moiety offers a unique three-dimensional structure that can be exploited in drug design. beilstein-journals.orgnih.govresearchgate.net

The development of inhibitors for enzymes and modulators for G-protein coupled receptors often relies on the systematic modification of core scaffolds like this compound to achieve the desired therapeutic profile.

Catalytic Applications and Ligand Development Potential

While the primary application of 1-BOC-4-cyclopentylamino-piperidine has been as a building block in medicinal chemistry, its structural features suggest potential in the field of catalysis. Piperidine-based structures are known to serve as effective ligands in various catalytic transformations.

The nitrogen atoms within the this compound scaffold could potentially coordinate with metal centers, forming chiral or achiral catalysts. The development of chiral ligands derived from this intermediate could be particularly valuable for asymmetric catalysis, a critical technology in the synthesis of enantiomerically pure pharmaceuticals.

Although specific examples of this compound being directly used as a catalyst or ligand in published literature are not prominent, the broader class of N-Boc-piperidine derivatives has been explored in this context. For example, N-Boc-piperidines have been used as directing groups in C-H activation reactions and as precursors for ligands in cross-coupling reactions. The potential for derivatizing the secondary amine of this compound with phosphine (B1218219) or other coordinating groups opens up possibilities for its use in developing novel ligands for a range of catalytic processes. Further research in this area could unlock new applications for this versatile synthetic intermediate beyond its current role in drug discovery.

Medicinal Chemistry and Drug Discovery Perspectives of 1 Boc 4 Cyclopentylamino Piperidine Analogues

Scaffold Utility in Pharmacologically Active Compound Design

The design of effective drug candidates often relies on the use of "privileged scaffolds," which are molecular structures capable of binding to multiple biological targets with high affinity. The 1-BOC-4-cyclopentylamino-piperidine framework embodies this concept through its constituent parts: the piperidine (B6355638) ring and the cyclopentylamine (B150401) moiety.

Piperidine Ring as a Core Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.govencyclopedia.pub Its prevalence is a testament to its synthetic accessibility and favorable physicochemical properties. The piperidine ring is found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.gov

The utility of the piperidine ring stems from several key features:

Three-Dimensional Structure: As a saturated ring, it possesses a non-planar, chair-like conformation. This three-dimensionality allows for the precise spatial arrangement of substituents, enabling tailored interactions with the complex surfaces of biological targets like proteins and enzymes.

Synthetic Tractability: A vast number of synthetic methods exist for the creation and functionalization of the piperidine core, allowing chemists to readily generate diverse libraries of compounds for screening. nih.govmdpi.com

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can facilitate desirable interactions, such as forming salt bridges with acidic residues in a binding pocket. nih.gov This feature can also improve aqueous solubility.

The benzoylpiperidine fragment, a related structure, is considered a privileged frame in drug development due to its metabolic stability and its presence in a wide array of bioactive molecules. nih.govnih.gov This highlights the general acceptance and utility of the piperidine core in creating successful therapeutic agents.

Cyclopentylamine Moiety as a Key Pharmacophore

The cyclopentylamine group attached at the 4-position of the piperidine ring is a critical pharmacophoric element that imparts distinct properties to the scaffold. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The contributions of the cyclopentylamine moiety include:

Lipophilicity: The cyclopentyl group is a non-polar, lipophilic (fat-loving) fragment. This characteristic can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, making it an attractive feature for drugs targeting the central nervous system (CNS). chemimpex.com

Vectorial Orientation: The secondary amine linking the cyclopentyl group to the piperidine ring serves as a crucial hydrogen bond donor and acceptor. It also provides a point for further chemical modification while orienting the cyclopentyl group in a specific direction away from the core ring.

The combination of the rigid, three-dimensional piperidine scaffold with the lipophilic and directionally oriented cyclopentylamine moiety creates a versatile building block for probing interactions with a wide range of biological targets. chemimpex.com

Target Identification and Validation Studies for Derivatives

While this compound is primarily a building block, its derivatives have been investigated against a variety of biological targets. The BOC (tert-butoxycarbonyl) group is a protecting group that is typically removed to allow for the attachment of various other chemical groups to the piperidine nitrogen, creating a library of diverse compounds. nih.gov Studies on these analogues have helped identify potential therapeutic applications.

Derivatives of the 4-aminopiperidine (B84694) core have shown affinity for several important target classes:

Ion Channels: A series of 1,4-substituted piperidines were developed as potent and selective antagonists of T-type calcium channels. nih.gov Optimization of an initial screening hit led to a compound that demonstrated robust efficacy in rodent models of absence epilepsy, essential tremor, and Parkinson's disease. nih.gov

Receptors: Piperidine and piperazine (B1678402) derivatives have been explored as ligands for sigma receptors (S1R and S2R) and histamine (B1213489) H3 receptors (H3R), which are implicated in pain and neurological disorders. nih.govacs.org In one study, replacing a piperazine ring with a piperidine ring was identified as a critical structural element for achieving dual activity at H3 and σ1 receptors. acs.org

Acetylcholine-Binding Protein (AChBP): As a surrogate for the nicotinic acetylcholine (B1216132) receptor (nAChR), AChBP has been used to identify and optimize piperidine-based ligands. nih.gov These efforts aim to develop therapies for neurological conditions like Alzheimer's disease and psychosis. nih.gov

Antiparasitic Targets: The 4-aminopiperidine scaffold is a structural moiety found in compounds with antimalarial activity. nih.gov Derivatives have been synthesized and tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some showing potency comparable to the reference drug chloroquine. nih.gov

Ligand Design and Optimization Principles

The process of transforming a scaffold like this compound into a potent and selective drug candidate is guided by principles of ligand design and optimization, primarily through the study of Structure-Activity Relationships (SAR).

The core strategy involves systematically modifying the initial structure and evaluating how these changes affect biological activity. The this compound scaffold offers several points for modification:

Piperidine Nitrogen (N1): Removal of the BOC protecting group allows for the introduction of a wide array of substituents. This position is often used to modulate physicochemical properties like solubility and to explore interactions with the outer regions of a target's binding site. nih.gov

The Amine Linker: The secondary amine can be acylated, alkylated, or otherwise modified to alter its hydrogen bonding capacity and steric profile.

The Cyclopentyl Group: This group can be replaced with other cycloalkyl, aryl, or heterocyclic rings to fine-tune lipophilicity and explore different hydrophobic pockets within the target.

The Piperidine Ring: Substituents can be added to the carbon atoms of the piperidine ring itself to improve potency and selectivity, as demonstrated by the introduction of a fluorine atom to reduce basicity and off-target effects. nih.gov

An example of this optimization process can be seen in the development of sigma receptor ligands. nih.gov Researchers synthesized a series of benzylpiperidine-derived compounds and found that the nature of the substituent on the benzyl (B1604629) moiety had a significant impact on affinity for the S1R and selectivity over the S2R.

Table 1: Sigma Receptor Affinity of Piperidine Derivatives Data sourced from reference nih.gov

Compound R Group (Modification) S1R Kᵢ (nM) S2R Kᵢ (nM) Selectivity (S2R/S1R)
1 Benzyl 1.8 36 20
2 4-Hydroxybenzyl 24 >1200 >50
3 Phenethyl 1.1 24 22

| 5 | 4-Fluorobenzyl | 72 | 165 | 2.3 |

Similarly, in the search for new antimalarials, pharmacomodulation on the piperidine nitrogen of 4-aminopiperidine derivatives led to significant improvements in activity against P. falciparum. nih.gov

Table 2: Antimalarial Activity of 1,4-disubstituted Piperidine Derivatives Data sourced from reference nih.gov

Compound N1-Substituent IC₅₀ 3D7 strain (nM) IC₅₀ W2 strain (nM)
6c Hydrogen (H) >1000 >1000
13c 4-Trifluoromethylbenzyl 17.42 30.35
6d Hydrogen (H) >1000 >1000

| 12d | 4-Chlorobenzyl | 13.64 | >1000 |

Pharmacological and Biological Evaluation of 1 Boc 4 Cyclopentylamino Piperidine Derivatives

In Vitro Assays for Receptor Binding and Enzyme Inhibition

The initial stages of drug discovery for derivatives of 1-BOC-4-cyclopentylamino-piperidine often involve in vitro assays to determine their affinity for specific biological targets, such as receptors and enzymes. These assays are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

One area of investigation for piperidine (B6355638) derivatives has been their potential as enzyme inhibitors. For instance, a series of piperidine derivatives were evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway. The inhibitory potency was determined using a cell-free prenyltransferase assay. nih.gov

Another important class of enzymes targeted by piperidine derivatives is acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. The inhibitory activity of these compounds is typically assessed using spectrophotometric methods. For example, studies have shown that piperidine derivatives can exhibit significant AChE inhibitory activity, with their potency being influenced by the nature of the substituents on the piperidine ring. It has been observed that piperidine rings generally confer superior acetylcholinesterase (AChE) inhibitory activity compared to morpholine (B109124) analogs.

In addition to enzyme inhibition, the receptor binding affinity of this compound derivatives is a key parameter in their pharmacological evaluation. Radioligand binding assays are commonly employed to determine the affinity of these compounds for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for antipsychotic drugs. For example, a series of N-linked heterocyclic piperidine derivatives were synthesized and evaluated for their affinity to human dopamine D4 receptors, with some compounds demonstrating high affinity and selectivity. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Piperidine Derivatives

Compound/Derivative Target Enzyme IC₅₀ (µM)
Piperidine Derivative 10 MenA 12 ± 2
Piperidine Derivative 14 MenA 12 ± 3
1-Boc-4-(4-fluoro-phenylamino)-piperidine AChE 22.5 (nM)*

*Hypothetical value based on structural analogs. nih.gov

Table 2: Receptor Binding Affinity for Piperidine Derivatives

Compound/Derivative Target Receptor Binding Affinity (Ki, nM)
Piperidine Derivative 13 Human Dopamine D4 5.2

Cellular Assays for Functional Activity and Efficacy

Following the initial in vitro screening, promising derivatives of this compound are further evaluated in cellular assays to assess their functional activity and efficacy in a more biologically relevant context. These assays can provide insights into a compound's mechanism of action and its potential therapeutic effects.

One example of such cellular evaluation is the assessment of the antitumor activity of novel N-(piperidine-4-yl)benzamide derivatives. In a study, these compounds were tested against various cancer cell lines, including the human hepatocarcinoma cell line HepG2. The potency of the compounds was determined by measuring their half-maximal inhibitory concentration (IC₅₀) for cell growth. nih.gov

The functional consequences of receptor binding are also investigated at the cellular level. For instance, for compounds targeting G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, functional assays like calcium flux or cyclic AMP (cAMP) accumulation assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Table 3: Cellular Activity of N-(piperidine-4-yl)benzamide Derivatives

Compound Cell Line Antitumor Activity (IC₅₀, µM)
Compound 47 HepG2 0.25

nih.gov

Mechanistic Studies of Biological Action

Understanding the precise molecular mechanism by which a drug candidate exerts its pharmacological effect is a critical aspect of its preclinical evaluation. For derivatives of this compound, a variety of mechanistic studies are employed to elucidate their mode of action.

In the case of the MenA inhibitors derived from a piperidine scaffold, the mechanism involves the disruption of the electron transport chain in Mycobacterium tuberculosis, which is essential for the bacterium's survival. nih.gov

For the N-(piperidine-4-yl)benzamide derivatives with antitumor activity, mechanistic studies have revealed that their mode of action involves the induction of cell cycle arrest. Western blot analysis has shown that these compounds can modulate the expression of key cell cycle regulatory proteins. For example, one of the most potent compounds was found to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the expression of p21, p53, and Rb. This suggests that the compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Metabolic Stability and Permeability Studies

Metabolic stability is often assessed in vitro using liver microsomes from different species, including humans. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, such as the cytochrome P450 family. For example, a study on a series of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which share structural similarities with some piperidine derivatives, demonstrated that some compounds possessed good metabolic stability in mouse liver microsomes. nih.gov

Cell permeability is another critical factor that determines a drug's absorption and distribution. The parallel artificial membrane permeability assay (PAMPA) is a common high-throughput method used to predict the passive intestinal absorption of drug candidates. In the same study of 2-pyrimidinyl-piperazinyl-alkyl derivatives, the apparent permeability coefficient (Papp) was determined to estimate their potential for intestinal absorption. nih.gov Strategies to enhance both metabolic stability and cell permeability are an active area of research. nih.gov

Table 4: Metabolic Stability and Permeability Data for a Structurally Related Derivative Series

Compound Metabolic Stability (Mouse Liver Microsomes) Apparent Permeability Coefficient (Papp)
Compound 4b Stable High

nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in 1 Boc 4 Cyclopentylamino Piperidine Scaffolds

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds derived from the 1-BOC-4-cyclopentylamino-piperidine scaffold is highly sensitive to modifications at several key positions. These include alterations to the piperidine (B6355638) ring, the cyclopentyl group, and the secondary amine linkage.

Substitutions on the piperidine ring can significantly influence binding affinity and selectivity for various biological targets. For instance, the introduction of small alkyl groups can modulate lipophilicity and conformational preferences, thereby affecting how the molecule interacts with the binding pocket of a target protein.

The nature of the cycloalkyl group attached to the 4-amino position is another critical determinant of biological activity. While the cyclopentyl group in the parent scaffold confers a specific degree of lipophilicity and conformational rigidity, replacing it with other cycloalkyl rings (e.g., cyclobutyl, cyclohexyl) can lead to notable changes in activity. For example, in a series of 4-amino-piperidine derivatives, the size and nature of the N-substituent have been shown to be crucial for activity against various targets, including receptors and enzymes. nih.gov

To illustrate the impact of these modifications, a hypothetical data table is presented below, based on general principles of medicinal chemistry and findings from related piperidine series.

Compound IDR1 (Piperidine Ring)R2 (N-Substituent)Biological TargetIC50 (nM)
1 HCyclopentylTarget X50
1a 3-methylCyclopentylTarget X75
1b HCyclobutylTarget X120
1c HCyclohexylTarget X30
1d HPhenylTarget X250

This table presents illustrative data to demonstrate potential SAR trends.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of the this compound scaffold plays a pivotal role in its interaction with biological targets. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The bulky BOC group on the nitrogen atom generally prefers an equatorial position to avoid unfavorable steric interactions.

The orientation of the cyclopentylamino substituent at the C4 position is a key factor influencing ligand-target binding. This substituent can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by other substituents on the piperidine ring and the nature of the solvent. The preferred conformation is crucial as it dictates the spatial presentation of the cyclopentyl group and the secondary amine, which are often involved in key interactions with the target protein, such as hydrophobic and hydrogen bonding interactions.

Computational Chemistry Approaches for SAR/SPR Elucidation

Computational chemistry provides powerful tools to investigate the SAR and SPR of the this compound scaffold, offering insights that can guide the design of more potent and selective analogs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For derivatives of this compound, docking studies can help to visualize how modifications to the scaffold affect its interaction with the amino acid residues in the binding site of a receptor or enzyme. For example, docking studies on piperidine derivatives targeting G-protein coupled receptors (GPCRs) have been instrumental in understanding the key interactions that govern binding affinity and selectivity. nih.gov Such studies can reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movement of atoms over time. MD simulations can be used to assess the stability of the binding pose predicted by docking and to explore the conformational changes that may occur upon ligand binding. For ligands based on the this compound scaffold, MD simulations can help to understand how the flexibility of the piperidine ring and the cyclopentyl group influences the stability of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

These models are built using a set of known compounds (a training set) with their corresponding biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.

For piperidine-based ligands, QSAR studies have been successfully employed to identify the key structural features that determine their activity against various targets. nih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Below is an illustrative table of descriptors that could be used in a QSAR study of this compound analogs.

DescriptorDescriptionPotential Impact on Activity
LogP LipophilicityAffects membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) A measure of the polar surface areaInfluences hydrogen bonding capacity and cell permeability.
Molecular Weight (MW) Size of the moleculeCan affect binding site complementarity and pharmacokinetic properties.
Number of Hydrogen Bond Donors/Acceptors Capacity for hydrogen bondingCrucial for specific interactions with target residues.
Shape Indices Describe the 3D shape of the moleculeImportant for steric fit within the binding site.

This table provides examples of descriptors and their potential relevance in a QSAR model.

Future Directions and Advanced Research in 1 Boc 4 Cyclopentylamino Piperidine Chemistry

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of 1-BOC-4-cyclopentylamino-piperidine is highly amenable to the strategies of combinatorial chemistry and high-throughput screening (HTS). The secondary amine provides a convenient attachment point for a wide array of chemical moieties, while the BOC-protected piperidine (B6355638) nitrogen can be deprotected and subsequently functionalized. This dual reactivity allows for the rapid generation of large, diverse libraries of compounds.

A key strategy involves using the core 4-aminopiperidine (B84694) scaffold to create extensive small-molecule libraries for drug discovery screening. nih.gov By combining computational library design with parallel solution-phase synthesis and automated purification, researchers can produce hundreds of distinct analogues. nih.gov For instance, a library of 1-aryl-4-aminopiperidine derivatives was successfully synthesized using a platform that integrated these high-throughput technologies. nih.gov This approach demonstrates a flexible and modular method for library synthesis that can be readily adopted by medicinal chemists. nih.gov

Table 1: Technologies for High-Throughput Library Synthesis

Technology Application in Piperidine Library Synthesis Benefit
Computational Design In-silico selection of diverse reactants to maximize the chemical space explored by the library. Focuses synthetic efforts on compounds with higher probabilities of desired properties.
Parallel Synthesis Simultaneous reaction of the piperidine core with a variety of building blocks in multi-well plates. Rapid generation of a large number of distinct compounds.
Flow Hydrogenation Continuous processing for reactions like debenzylation or other reductions. Efficient, scalable, and safe handling of hydrogenation reactions. nih.gov

| Automated Purification | High-throughput purification of library members using techniques like mass-directed HPLC. | Ensures the purity of compounds for reliable biological screening. |

By applying these methods to the this compound scaffold, researchers can systematically explore how different substituents impact biological activity, leading to the identification of novel hit compounds.

Development of Novel Synthetic Methodologies

While standard synthetic routes to this compound, such as the reductive amination of N-BOC-4-piperidone with cyclopentylamine (B150401), are well-established, ongoing research focuses on developing more efficient, stereoselective, and environmentally friendly methods. dtic.milchemicalbook.com The piperidine ring is a foundational structure in many pharmaceuticals, and innovations in its synthesis are of paramount importance. mdpi.com

Recent advancements in catalysis offer new avenues for synthesizing highly substituted piperidines. For example, palladium-catalyzed enantioselective borylative migration has been used to create chiral piperidinyl allylic boronates from N-Boc-4-piperidone derivatives. chemicalbook.com These intermediates can then be used in subsequent reactions to produce complex, optically enriched piperidines. chemicalbook.com Another trend is the development of one-pot processes that combine multiple reaction steps, such as hydrogenation and functionalization, to improve efficiency and reduce waste. mdpi.com

Furthermore, domino reactions, where a single event triggers a cascade of bond-forming transformations, are being explored to construct complex polycyclic systems from simple piperidine precursors. chemicalbook.com The development of routes to novel spirocyclic piperidine derivatives, for instance, has been achieved through multi-step but conventional methods that avoid expensive reagents or catalysts. beilstein-journals.org

Table 2: Selected Synthetic Strategies for Piperidine Derivatives

Method Precursor Example Key Reagents/Catalysts Outcome Reference
Reductive Amination N-BOC-4-piperidone Aniline, Sodium triacetoxyborohydride (B8407120) (STAB) Synthesis of N-substituted 4-aminopiperidines dtic.milchemicalbook.com
Pd-Catalyzed Borylative Migration Alkenyl nonaflate of N-Boc-4-piperidone Palladium catalyst Chiral, optically enriched piperidinyl allylic boronates chemicalbook.com
Debenzylation/Hydrogenation N-benzyl-4-piperidone Pd/C, H₂ Removal of benzyl (B1604629) protecting group to yield a free secondary amine google.com

These evolving synthetic toolkits will enable chemists to access novel derivatives of this compound with greater control over their three-dimensional structure, a critical factor in modern drug design.

Exploration of New Therapeutic Areas and Biological Targets

Derivatives of this compound are valuable as building blocks for pharmaceuticals, particularly those targeting the central nervous system (CNS). chemimpex.com The lipophilic nature of the cyclopentyl group can enhance properties like blood-brain barrier penetration. chemimpex.com However, the versatility of the piperidine scaffold allows for its application across a much broader range of diseases. researchgate.net

Current research points to several promising areas:

Muscarinic M3 Receptor Antagonists: 1,4-disubstituted piperidine derivatives are being investigated as antagonists of the muscarinic M3 receptor. These compounds have potential applications in treating respiratory diseases like COPD and asthma, digestive system disorders such as irritable bowel syndrome, and various urinary system disorders. google.com

Anticancer Agents: The piperidine nucleus is a common feature in many anticancer compounds. researchgate.net By modifying the this compound core, novel derivatives can be synthesized and screened for antiproliferative activity against various cancer cell lines. researchgate.net

Inhibitors of Dipeptidyl Peptidase-4 (DPP-4): Small molecule inhibitors of DPP-4 are a key class of drugs for treating type-2 diabetes. The utility of novel aminopiperidine derivatives has been demonstrated in the preparation of analogues of potent DPP-4 inhibitors like Alogliptin. beilstein-journals.org

Antiviral and Antimicrobial Agents: The piperidine scaffold is present in numerous compounds with antiviral, antimalarial, and antimicrobial properties, making this an important area for future exploration. researchgate.net

Table 3: Potential Biological Targets and Therapeutic Areas

Biological Target Therapeutic Area Rationale
Muscarinic M3 Receptor Respiratory, Digestive, and Urinary Disorders Antagonism of this receptor can alleviate symptoms related to smooth muscle contraction. google.com
Kinases (e.g., Pim-1) Oncology Piperidine-based structures can act as scaffolds for kinase inhibitors with anticancer potential. sigmaaldrich.com
Dipeptidyl Peptidase-4 (DPP-4) Type-2 Diabetes The aminopiperidine moiety is a key structural element in several potent DPP-4 inhibitors. beilstein-journals.org
G-protein Coupled Receptors (GPCRs) Neurological Disorders, Metabolic Diseases The versatility of the scaffold allows for the design of ligands for various GPCRs. chemimpex.comsigmaaldrich.com

The ability to easily modify the this compound structure allows for fine-tuning of its pharmacological profile to engage these and other emerging biological targets.

Emerging Trends in Drug Design Utilizing Piperidine-Based Systems

The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a multitude of pharmaceuticals and natural alkaloids. mdpi.comresearchgate.net Current and future drug design trends aim to capitalize on the unique properties of this heterocyclic system.

One major trend is the move towards greater three-dimensional complexity. While traditional drug design often focused on flat, aromatic molecules, there is a growing appreciation for the improved selectivity and properties of molecules with more defined 3D shapes. The saturated, non-planar nature of the piperidine ring in this compound makes it an ideal starting point for creating these complex structures, such as spirocyclic or bridged systems. mdpi.combeilstein-journals.org

Another emerging area is the strategic use of functionalization to fine-tune pharmacokinetic properties. For example, the introduction of fluorine atoms into the piperidine scaffold is a strategy being used to modulate metabolism and binding affinity. mdpi.com The development of catalytic methods that allow for precise functionalization of the piperidine ring is a key enabler of this trend. mdpi.com

Finally, there is an increasing emphasis on "green" and sustainable chemistry. This includes the development of catalytic processes that replace stoichiometric reagents, the use of more environmentally benign solvents, and the design of one-pot syntheses that reduce the number of steps and minimize waste. mdpi.comchemicalbook.com Future research involving this compound and its derivatives will likely incorporate these principles to create next-generation medicines in a more efficient and sustainable manner.

Q & A

Q. What criteria evaluate the purity and stability of this compound under long-term storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Forced Degradation Studies : Use acid/base hydrolysis, oxidation (H₂O₂), and photolysis to identify degradation pathways .

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